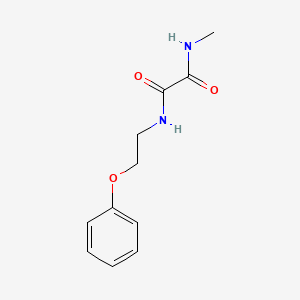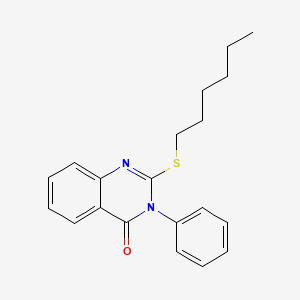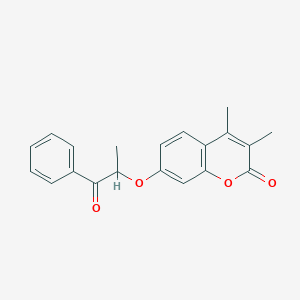
N-methyl-N'-(2-phenoxyethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N'-(2-phenoxyethyl)ethanediamide, commonly known as MPEDA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. MPEDA is a diamide derivative of ethylenediamine, which is widely used in the pharmaceutical and agricultural industries.
作用機序
The mechanism of action of MPEDA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in cells. In cancer cells, MPEDA has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis, or programmed cell death. In Alzheimer's disease, MPEDA has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
MPEDA has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, MPEDA has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, or the formation of new blood vessels. In Alzheimer's disease, MPEDA has been shown to improve cognitive function and memory, as well as reduce oxidative stress and inflammation in the brain. In agriculture, MPEDA has been shown to inhibit the growth of certain plant pathogens, such as Fusarium oxysporum and Rhizoctonia solani.
実験室実験の利点と制限
MPEDA has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, there are also some limitations to its use, such as its relatively high cost and limited availability. Additionally, MPEDA may have different effects depending on the specific cell type or organism being studied, which can complicate experimental design and interpretation of results.
将来の方向性
There are several potential future directions for research on MPEDA, including the development of new drug candidates for cancer and neurodegenerative diseases, the optimization of its use as a pesticide and fungicide in agriculture, and the synthesis of new materials using MPEDA as a crosslinking agent. Additionally, further studies are needed to fully understand the mechanism of action of MPEDA and its effects on different cell types and organisms.
合成法
MPEDA can be synthesized through a multi-step process, starting with the reaction of ethylenediamine with phthalic anhydride to produce N-(2-aminoethyl)phthalimide. This intermediate is then reacted with phenol to produce N-(2-phenoxyethyl)phthalimide, which is further reacted with methyl iodide to yield MPEDA. The synthesis process is typically carried out under controlled conditions to ensure high yield and purity.
科学的研究の応用
MPEDA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MPEDA has shown promising results as a potential drug candidate for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In agriculture, MPEDA has been used as a pesticide and fungicide due to its ability to inhibit the growth of certain plant pathogens. In materials science, MPEDA has been used as a crosslinking agent for the synthesis of polymers and as a precursor for the synthesis of metal-organic frameworks.
特性
IUPAC Name |
N-methyl-N'-(2-phenoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-12-10(14)11(15)13-7-8-16-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBMGKBQZIODQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NCCOC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid](/img/structure/B5237176.png)

![4-chloro-2-{[3-(3-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5237181.png)


![4-{2-[2-(3-isopropylphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5237214.png)
![5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5237215.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methyl-1H-imidazol-1-yl)propanamide](/img/structure/B5237220.png)
![N-{1-[1-(1H-indol-3-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5237225.png)
![2-[(2-acetyl-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5237231.png)


![3-methyl-3H-benzo[e]perimidine-2,7-dione](/img/structure/B5237247.png)
![2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5237262.png)